molecular formula C12H18Cl2N2 B3381780 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride CAS No. 27114-02-9

2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride

Cat. No.: B3381780
CAS No.: 27114-02-9
M. Wt: 261.19 g/mol
InChI Key: GFIODZPHJMSAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride: is a complex organic compound belonging to the class of hexahydro-pyrazinoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids. The process includes intramolecular Mitsunobu cyclization to form 1,2,3,4-tetrahydroquinoxalines, followed by a PPh3/I2/imidazole-mediated 6-exo-tet cyclization. The overall yield of this synthesis is around 13-20%.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxidized derivatives.

  • Reduction: : Reducing the compound to simpler structures.

  • Substitution: : Replacing functional groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride is used to study enzyme inhibition and receptor binding. It serves as a tool compound to understand biological pathways and interactions.

Medicine

Medically, this compound has potential applications in the development of new therapeutic agents. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory, analgesic, and antiviral activities.

Industry

In industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoxaline

  • 1,2,3,4,5,5a,6,7-Octahydro-[1,4]diazepino[1,2-a]quinoline

Uniqueness

2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride is unique due to its specific structural features and the resulting biological and chemical properties

Properties

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12;;/h1-4,11,13H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIODZPHJMSAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949867
Record name 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27114-02-9
Record name 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027114029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H,4aH,5H,6H-pyrazino[1,2-a]quinoline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride
Reactant of Route 2
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride
Reactant of Route 3
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride
Reactant of Route 4
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride
Reactant of Route 5
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride
Reactant of Route 6
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.